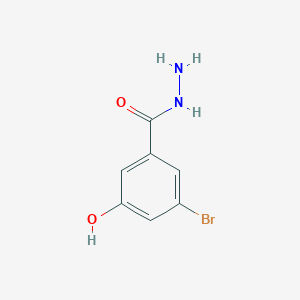
2-Chloro-4-hydroxybenzohydrazide
Vue d'ensemble
Description
2-Chloro-4-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antihypertensive Activity: Compounds derived from p-Hydroxybenzohydrazide, a related compound to 2-Chloro-4-hydroxybenzohydrazide, have shown significant antihypertensive activity. These findings are supported by non-invasive and invasive blood pressure measurement methods. Additionally, 3D‐QSAR studies provide insights into the structure-activity relationship of these compounds, which could aid in the design of potent antihypertensive agents (Bhole & Bhusari, 2011).
Vibrational and Quantum Chemical Analysis: Studies on 4-hydroxybenzohydrazide, closely related to this compound, have involved experimental and theoretical quantum chemical analyses. These analyses include FTIR, FT-Raman spectral data, and various quantum chemical methods, providing detailed insights into the structural and vibrational characteristics of these compounds (Arjunan et al., 2013).
Antibacterial Properties: Derivatives of 4-chlorine-2-hydroxybenzoic acids hydrazides have been synthesized and tested for their "in vitro" biological activity against pathogenic germs. These substances show more activity towards gram-positive germs, indicating potential antibacterial applications (Ciugureanu et al., 1993).
Binuclear and Mononuclear Complexes: Chloro bridged binuclear copper(II) complex and mononuclear complex synthesized from chloro substituted hydrazide derivatives have shown substantial cytotoxic activity against cancer cell lines. This suggests potential applications in cancer research (Thirunavukkarasu et al., 2018).
Antimicrobial Activity: Synthesized oxadiazoles derived from 4-hydroxybenzohydrazide have exhibited strong antibacterial and antifungal activities. This opens avenues for their use in developing antimicrobial agents (Nagalakshmi, 2008).
Enzyme Inhibition: Certain hydrazide derivatives have been investigated for their lipase and α-glucosidase inhibition, with some showing significant activity. This indicates potential therapeutic applications in treating diseases related to these enzymes (Bekircan et al., 2015).
Propriétés
IUPAC Name |
2-chloro-4-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-3-4(11)1-2-5(6)7(12)10-9/h1-3,11H,9H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXAXECOHNROJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-[(Diethylamino)methyl]phenol hydrochloride](/img/structure/B8033040.png)

![2-[(Furan-2-ylmethyl)amino]pyrimidin-5-OL](/img/structure/B8033042.png)
